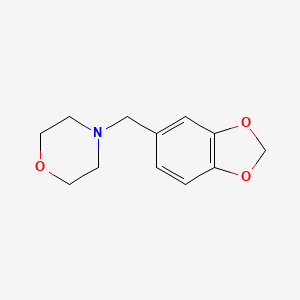

4-(1,3-benzodioxol-5-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-11-12(16-9-15-11)7-10(1)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMHUMUYOHSTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(1,3-benzodioxol-5-ylmethyl)morpholine and its Advanced Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the tertiary amine. This bond is formed between the benzylic carbon and the nitrogen atom of the morpholine (B109124) ring.

This disconnection reveals two key precursors:

Morpholine : A readily available cyclic secondary amine that acts as the nucleophile.

An electrophilic 1,3-benzodioxol-5-ylmethyl species : This component provides the benzyl (B1604629) group. It is typically derived from piperonyl alcohol or piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde).

Further deconstruction of the 1,3-benzodioxole (B145889) moiety itself leads to catechol (1,2-dihydroxybenzene) and a one-carbon electrophile, such as a dihalomethane. This highlights the fundamental building blocks required for the synthesis of the core benzodioxole structure. chemicalbook.comwikipedia.org

Classical and Modern Synthetic Approaches to the Core Structure

The assembly of this compound relies on well-known reactions that functionalize the morpholine ring and construct the benzodioxole system.

The most common and direct method for synthesizing the target molecule is the N-alkylation of morpholine . This involves the reaction of morpholine with an electrophilic piperonyl derivative.

Direct Alkylation : A widely used approach involves reacting morpholine with 3,4-methylenedioxybenzyl chloride (piperonyl chloride). The reaction is typically performed in the presence of a mild base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid (HCl) byproduct. Common solvents for this transformation include acetonitrile (B52724) or dimethylformamide (DMF).

Reductive Amination : An alternative and often higher-yielding method is the reductive amination of piperonal with morpholine. nih.gov In this two-step, one-pot process, piperonal and morpholine first react to form an intermediate iminium ion. This intermediate is then immediately reduced to the final tertiary amine product. A variety of reducing agents can be employed, with their selection often depending on the scale and desired reaction conditions.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol (B145695), Room Temp. | Cost-effective and common, but can sometimes reduce the aldehyde starting material. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | More selective for the iminium ion over the aldehyde, but is highly toxic. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and highly selective, often the preferred reagent for reductive aminations. |

The 1,3-benzodioxole ring is a key structural feature of many bioactive molecules and is typically synthesized from catechol. chemicalbook.com The most prevalent method is a Williamson ether synthesis-type reaction where catechol is treated with a methylene-donating agent.

The reaction involves the double deprotonation of catechol by a base, followed by nucleophilic attack on a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or dibromomethane (B42720) (CH₂Br₂), to form the five-membered ring. wikipedia.org To overcome the challenge of reacting aqueous-soluble catecholates with organic-soluble dihalomethanes, phase-transfer catalysts are often employed. Another approach uses a polar aprotic solvent like DMSO. guidechem.comyoutube.com A patent describes a method using catechol, dichloromethane, and sodium hydroxide (B78521) in DMSO at elevated temperatures to produce 1,3-benzodioxole with a yield of over 85%. guidechem.com

| Method | Reagents | Conditions | Advantages/Disadvantages |

| Phase-Transfer Catalysis | Catechol, CH₂Cl₂, NaOH, Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., Water/Toluene) | Avoids expensive solvents, but catalyst recovery can be an issue. guidechem.com |

| Polar Aprotic Solvent | Catechol, CH₂Cl₂, NaOH, DMSO | 95-120°C | High yield, but DMSO can be difficult to remove and may decompose at high temperatures. guidechem.comyoutube.com |

| Acid Catalysis | Catechol, Aldehyde/Ketone, Solid Acid Catalyst | Azeotropic removal of water | Can be used with various carbonyls, catalyst efficiency is key. google.com |

The "methyl linker" is the benzylic CH₂ group that connects the benzodioxole ring to the morpholine nitrogen. This carbon atom is already present in the common starting materials derived from the benzodioxole core.

From Piperonal : The aldehyde carbon of piperonal becomes the benzylic carbon of the final product. As described in section 2.2.1, reductive amination directly converts the C=O group into the desired C-N bond of the methyl linker.

From Piperonyl Alcohol : If starting from piperonyl alcohol, the hydroxyl group must first be converted into a good leaving group to facilitate nucleophilic substitution by morpholine. This is typically achieved by treating the alcohol with an agent like thionyl chloride (SOCl₂) or hydrobromic acid (HBr) to form the corresponding piperonyl chloride or bromide. This activated benzyl halide is then reacted with morpholine, as in the direct alkylation strategy.

Stereoselective Synthesis and Enantiomeric Enrichment Methodologies

The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, stereoselective synthesis is not required for its preparation.

However, stereoselectivity becomes a critical consideration in the synthesis of more complex derivatives where one or more stereocenters are present. acs.org For instance, if a substituted morpholine ring is used (e.g., cis-2,6-dimethylmorpholine), or if substituents on the benzodioxole ring create a chiral axis, then asymmetric synthetic methods would be necessary to control the stereochemical outcome. nih.govnih.gov Such methods could include the use of chiral starting materials, the application of chiral catalysts, or the separation of enantiomers via chiral chromatography. acs.org

Catalytic Methodologies in Complex Derivatization

While the synthesis of the core structure is often straightforward, catalytic methods are indispensable for creating diverse and complex derivatives. researchgate.net These methods allow for the precise modification of the benzodioxole aromatic ring.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools. For example, if a bromo-substituted version of this compound is prepared, it can serve as a versatile intermediate for further functionalization:

Suzuki-Miyaura Coupling : Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base can introduce a wide variety of new alkyl or aryl groups onto the benzodioxole ring. worldresearchersassociations.com

Heck Coupling : This reaction allows for the introduction of alkene substituents.

Buchwald-Hartwig Amination : This method can be used to form new C-N bonds, attaching various amines to the aromatic ring.

Recent advances in C-H activation offer a more direct and atom-economical approach. researchgate.net These methods, often using palladium, rhodium, or ruthenium catalysts, can directly functionalize the C-H bonds of the benzodioxole ring, bypassing the need for pre-functionalization (e.g., halogenation) of the starting material.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Analog Generation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from readily available precursors. The Suzuki-Miyaura coupling, in particular, has been effectively utilized in the synthesis of derivatives of the 1,3-benzodioxole scaffold, which can be subsequently elaborated to form analogs of this compound.

A common strategy involves starting with a halogenated benzodioxole derivative, which can then be coupled with a variety of boronic acids. For instance, (6-bromobenzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)methanol can serve as a key intermediate. The bromo group on this starting material allows for a Suzuki-Miyaura coupling reaction to introduce diverse aryl or heteroaryl substituents at the 6-position of the benzodioxole ring. Following the coupling reaction, the hydroxymethyl group can be converted to a halomethyl group (e.g., bromomethyl or chloromethyl) and subsequently reacted with morpholine to yield the desired analogs.

A study by Dawood and Hamed (2019) demonstrated the synthesis of a variety of new 1,3-benzodioxole derivatives using a Suzuki-Miyaura coupling reaction. researchgate.net In their work, a brominated benzodioxole derivative was coupled with various arylboronic acids in the presence of a palladium catalyst such as PdCl2(PPh3)2, a phosphine (B1218219) ligand, and a base like potassium carbonate. researchgate.net This approach allows for the introduction of a wide range of substituents onto the benzodioxole ring, thereby generating a library of analogs.

The versatility of this method is highlighted in the table below, which showcases the results of Suzuki-Miyaura coupling reactions on a brominated benzodioxole precursor with different boronic acids.

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Isoxazol-4-ylboronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)isoxazole | 55 |

| 2 | 2-ethoxyphenylboronic acid | 5-(2-ethoxyphenyl)-6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] chemrxiv.orgchemrxiv.orgdioxole | 63 |

| 3 | (3-ethoxy-2-pyridyl)boronic acid | 3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)pyridine | 61 |

| 4 | Quinolin-8-ylboronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)quinoline | 72 |

| 5 | (1-methyl-1H-imidazol-2-yl)boronic acid | 1-methyl-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)-1H-imidazole | 81 |

Furthermore, palladium-catalyzed reactions can be employed to modify the morpholine ring or introduce it onto the benzodioxole scaffold. For example, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) could be used to directly couple a halogenated benzodioxole with morpholine, although this approach may be less common than the N-alkylation route. The synthesis of substituted morpholines via palladium-catalyzed carboamination reactions has also been reported, providing access to a wide array of enantiopure cis-3,5-disubstituted morpholines that can be used as building blocks for more complex analogs. e3s-conferences.org

Click Chemistry Approaches in Scaffold Diversification

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for diversifying molecular scaffolds. This methodology is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for generating libraries of analogs. acs.org

In the context of this compound, click chemistry can be employed to link the benzodioxole and morpholine moieties through a stable triazole linker or to append various functional groups to either of the heterocyclic rings.

A practical strategy involves the conversion of a precursor like (6-bromobenzo[d] chemrxiv.orgchemrxiv.orgdioxol-5-yl)methanol into an azide (B81097) derivative, such as 5-(azidomethyl)-6-bromobenzo[d] chemrxiv.orgchemrxiv.orgdioxole. researchgate.net This azide can then undergo a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. researchgate.net This approach not only connects a new substituent to the benzodioxole core via the triazole but also leaves the bromo group available for further functionalization, for example, through a subsequent Suzuki-Miyaura coupling. researchgate.net This combination of click chemistry and cross-coupling reactions provides a powerful platform for creating a diverse set of complex analogs.

Alternatively, the morpholine ring can be functionalized using click chemistry. For instance, a propargylated morpholine derivative could be reacted with various azides to introduce a wide range of substituents. A study on the synthesis of morpholine-fused triazoles demonstrates the utility of click chemistry in constructing complex heterocyclic systems incorporating the morpholine motif. nih.govresearchgate.net In this work, triazolyl azido (B1232118) alcohols were synthesized and then utilized to create a diverse range of morpholine-fused triazoles. nih.gov

The modularity of click chemistry allows for the rapid assembly of a library of compounds from a small number of starting materials, as illustrated in the conceptual table below.

| Benzodioxole Precursor | Alkyne/Azide Partner | Resulting Linkage/Scaffold | Potential for Further Diversification |

|---|---|---|---|

| 5-(azidomethyl)-1,3-benzodioxole | Terminal Alkyne (R-C≡CH) | 1,4-disubstituted 1,2,3-triazole | Variation of the 'R' group on the alkyne |

| 5-(propargyloxy)methyl-1,3-benzodioxole | Azide (R-N3) | 1,4-disubstituted 1,2,3-triazole | Variation of the 'R' group on the azide |

| 4-propargylmorpholine | Azido-benzodioxole derivative | 1,4-disubstituted 1,2,3-triazole | Functionalization on either heterocyclic ring |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, the key reaction is the N-alkylation of morpholine with a suitable piperonyl halide (e.g., piperonyl chloride or bromide).

Key parameters that are typically optimized for N-alkylation reactions include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. A study on the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al2O3 catalyst demonstrated that temperature and the molar ratio of reactants significantly impact both conversion and selectivity. researchgate.net For instance, increasing the reaction temperature generally increases the conversion rate, but excessively high temperatures can lead to side reactions such as ring-opening of the morpholine. researchgate.net

In the context of the Suzuki-Miyaura coupling for analog synthesis, a systematic optimization of the reaction conditions is also critical. A study on the synthesis of 1,3-benzodioxole derivatives through Suzuki-Miyaura coupling investigated the effect of different palladium catalysts, bases, and solvents. researchgate.net It was found that the choice of catalyst and base had a significant impact on the reaction yield.

The following table summarizes the optimization of the Suzuki-Miyaura coupling for a model reaction, highlighting the importance of screening various parameters.

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 (5) | K2CO3 | 1,4-dioxane/H2O | Trace |

| 2 | Pd(dppf)Cl2 (5) | K2CO3 | 1,4-dioxane/H2O | 40 |

| 3 | Pd(OAc)2 (5) / PPh3 (10) | K2CO3 | 1,4-dioxane/H2O | 48 |

| 4 | PdCl2(PPh3)2 (5) | K2CO3 | 1,4-dioxane/H2O | 55 |

| 5 | PdCl2(PPh3)2 (5) | Na2CO3 | 1,4-dioxane/H2O | 43 |

| 6 | PdCl2(PPh3)2 (5) | Cs2CO3 | 1,4-dioxane/H2O | 38 |

The data clearly indicates that PdCl2(PPh3)2 with K2CO3 as the base in a 1,4-dioxane/water solvent system provided the optimal yield for this particular transformation. researchgate.net Such systematic optimization is essential for developing robust and efficient synthetic routes.

Principles of Sustainable Synthesis in Relation to Compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogs can lead to more environmentally friendly and economically viable manufacturing processes.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. For example, addition reactions like the CuAAC click chemistry have excellent atom economy.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Aqueous reaction conditions or the use of greener solvents like ethanol or 2-MeTHF are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.netmdpi.com

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. Palladium-catalyzed cross-coupling reactions are a prime example of this principle.

Waste Prevention: Designing syntheses to prevent waste generation is better than treating or cleaning up waste after it has been created.

A recent development in the green synthesis of morpholines involves a simple, high-yielding, one or two-step, redox-neutral protocol using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. chemrxiv.orgchemrxiv.orgnih.govacs.org This method avoids the use of harsh reagents like chloroacetyl chloride and the associated waste from reduction steps, presenting a significant environmental benefit. chemrxiv.org

The following table summarizes how green chemistry principles can be applied to the synthesis of the target compound's core structures.

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

|---|---|---|---|

| Energy Efficiency | Conventional heating for N-alkylation or cross-coupling (hours) | Microwave-assisted synthesis (minutes) | Reduced reaction time and energy consumption nih.gov |

| Waste Prevention / Safer Reagents | Annulation of 1,2-amino alcohols with chloroacetyl chloride followed by reduction | Two-step protocol with ethylene sulfate and tBuOK | Eliminates one synthetic step and avoids hazardous reagents chemrxiv.org |

| Catalysis | Stoichiometric reagents | Palladium-catalyzed cross-coupling reactions | High efficiency and selectivity with low catalyst loading |

| Safer Solvents | Use of chlorinated solvents (e.g., DCM) or DMF | Use of water, ethanol, or other green solvents | Reduced environmental impact and worker exposure |

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable, aligning with the modern imperatives of chemical research and manufacturing.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 4-(1,3-benzodioxol-5-ylmethyl)morpholine. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the unambiguous determination of its elemental composition. The molecular formula of the compound is C12H15NO3, with a theoretical exact mass (monoisotopic mass) of 221.1052 Da.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]+• or protonated molecule [M+H]+ is formed. This high-energy species undergoes fragmentation, breaking at its weakest bonds to form smaller, characteristic ions. The resulting mass spectrum displays a pattern of these fragments, which serves as a molecular fingerprint.

The fragmentation of this compound is predictable based on its structure and knowledge of similar compounds. The most prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, which is the most labile. This cleavage results in two primary fragment ions:

The 1,3-benzodioxol-5-ylmethylium ion: This fragment, with a mass-to-charge ratio (m/z) of 135, is a common and stable fragment for compounds containing this moiety, such as MDA and MDMA. Its stability is attributed to the resonance delocalization of the positive charge across the aromatic ring and the dioxole group.

The morpholinium ion or related fragments: Cleavage can also lead to fragments originating from the morpholine (B109124) ring. The protonated morpholine itself has an m/z of 88, though further fragmentation is common. nist.govresearchgate.net

Analysis of new morpholine derivatives by techniques like Fourier transform-ion cyclotron resonance (FT-ICR) and Linear Trap Quadrupole (LTQ) mass spectrometry has been crucial in characterizing fragmentation pathways of the morpholine core. core.ac.uk The table below outlines the expected significant ions in the mass spectrum of this compound.

| m/z (Da) | Proposed Ion Structure | Origin/Comment |

|---|---|---|

| 221 | [C12H15NO3]+• | Molecular Ion (M+•) |

| 222 | [C12H16NO3]+ | Protonated Molecule ([M+H]+) |

| 135 | [C8H7O2]+ | 1,3-benzodioxol-5-ylmethylium ion; expected to be the base peak due to its high stability. |

| 86 | [C4H8N]+ | Fragment from the morpholine ring after cleavage. |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assemblies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic data on related morpholine and benzodioxole derivatives allow for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov

The molecule this compound is achiral, so it does not have an absolute configuration. However, X-ray crystallography would precisely determine its conformation.

Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation, which is the lowest energy arrangement for this six-membered heterocycle. This has been consistently observed in crystal structures of various morpholine-containing compounds. researchgate.neted.ac.uk

Benzodioxole Ring: The five-membered dioxole ring fused to the benzene ring typically adopts a slight envelope conformation, where the methylene (B1212753) carbon atom is out of the plane of the other four atoms. nih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.commdpi.com For this compound, the following interactions are anticipated:

π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules if their parallel alignment is sterically favorable in the crystal packing.

The combination of molecular conformation and intermolecular forces dictates the crystal packing. Molecules of morpholine derivatives often assemble into layers or chains linked by these interactions. mdpi.comnih.gov For example, in one monoclinic polymorph of a benzodioxole derivative, molecules assemble into supramolecular helical chains via N—H⋯N hydrogen bonds, which are then linked into layers by C—H⋯π interactions. nih.gov The study of lattice dynamics would reveal information about the thermal motion and vibrational modes of the atoms within the crystal. The table below shows representative crystal data for a related benzodioxole-containing compound to illustrate the type of information obtained from a crystallographic study.

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline | researchgate.netnih.gov |

| Crystal system | Orthorhombic | researchgate.netnih.gov |

| Space group | Pcab | researchgate.net |

| Unit cell dimensions | a = 6.0014 (4) Å, b = 13.9015 (16) Å, c = 28.867 (3) Å | researchgate.netnih.gov |

| Volume (V) | 2408.3 (4) ų | researchgate.netnih.gov |

| Molecules per unit cell (Z) | 8 | researchgate.netnih.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are indispensable for both the analysis and purification of synthetic compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. missouri.edukhanacademy.org

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive method used primarily for qualitative analysis. libretexts.org It is employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. chemistryhall.com It is also used to assess the purity of a sample by checking for the presence of multiple spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Column Chromatography: This is the primary technique for the preparative purification and isolation of the target compound from a reaction mixture. missouri.edu Typically, a glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded at the top, and a solvent or solvent mixture (the eluent) is passed through the column. Compounds separate based on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the polar silica gel. For morpholine-bearing derivatives, purification by silica gel column chromatography is a standard procedure. nih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent) | Primary Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on a plate | Mixture of organic solvents (e.g., hexane/ethyl acetate) | Reaction monitoring, purity assessment. libretexts.orgchemistryhall.com |

| Column Chromatography | Silica gel packed in a column | Organic solvent gradient (e.g., increasing polarity) | Preparative isolation and purification. missouri.edunih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular geometries, energies, and other electronic characteristics. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio techniques, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its efficient and accurate handling of electron correlation in many-electron systems. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. irjweb.com This method is commonly paired with Pople-style basis sets, such as 6-311++G(d,p) or 6-31G(d,p), to provide a robust description of the molecular orbitals. researchgate.netresearchgate.net

For a molecule like 4-(1,3-benzodioxol-5-ylmethyl)morpholine, DFT calculations are first employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. Studies on structurally similar compounds, such as those incorporating the 1,3-benzodioxole (B145889) and morpholine (B109124) moieties, have successfully used this approach to determine equilibrium structural geometries. researchgate.netresearchgate.net The calculations yield precise bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. scholarsresearchlibrary.com

The table below illustrates the kind of geometric parameters that are determined through DFT-based geometry optimization, with example data drawn from a related benzodioxole derivative.

| Parameter | Description | Typical Calculated Value |

| Bond Length (Å) | The distance between the nuclei of two bonded atoms. | C-C (benzene ring): ~1.39 Å |

| C-O (dioxole ring): ~1.37 Å | ||

| C-N (morpholine ring): ~1.46 Å | ||

| Bond Angle (°) | The angle formed between three connected atoms. | O-C-O (dioxole ring): ~106° |

| C-N-C (morpholine ring): ~111° | ||

| Dihedral Angle (°) | The angle between two intersecting planes. | Defines the twist of the molecule, e.g., the orientation of the benzodioxole ring relative to the morpholine group. |

| Note: The values are representative and based on calculations of structurally related molecules. |

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the equation in an approximate sense by not fully accounting for electron correlation. researchgate.net While often less accurate than DFT for many properties, HF calculations are valuable for providing a baseline and are sometimes used in conjunction with DFT. researchgate.net More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can offer even higher accuracy ("gold standard") for smaller molecules, but their application to a molecule the size of this compound can be prohibitively expensive. These high-accuracy methods are often used to benchmark the performance of more cost-effective methods like DFT.

Molecular Orbital Analysis and Reactivity Descriptors

Beyond determining the static structure, computational methods provide a wealth of information about the distribution of electrons and the molecule's propensity to react.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. ajchem-a.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more polarizable and more likely to undergo chemical reactions. nih.gov In molecules containing a benzodioxole ring, the HOMO is often distributed over the electron-rich benzodioxole system, while the LUMO may be located on other parts of the molecule, facilitating charge transfer. mdpi.com This intramolecular charge transfer is a critical aspect of molecular reactivity. mdpi.com

The following table presents typical FMO data from a related benzodioxole derivative, illustrating the insights gained from this analysis.

| Parameter | Description | Example Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.007 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.777 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 4.23 |

| Note: Data sourced from a study on (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide. mdpi.com |

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions, charge delocalization, and the transfer of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of lone pairs and chemical bonds. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) in the morpholine ring into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. Similarly, the lone pairs on the oxygen atoms of the morpholine and benzodioxole rings can interact with neighboring antibonding orbitals. These interactions stabilize the molecule and are crucial for understanding its conformational preferences and electronic distribution. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| n(N) | σ(C-C) | High |

| n(O) | σ(C-C) | Moderate |

| π(C-C) | π*(C-C) | High (within aromatic ring) |

| Note: This table is illustrative of typical NBO interactions and stabilization energies found in similar heterocyclic compounds. |

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This analysis allows for the prediction of sites susceptible to electrophilic attack (where an electron is added) and nucleophilic attack (where an electron is removed). scholarsresearchlibrary.com

The condensed Fukui functions are calculated for each atom (k) in the molecule:

fk+ : For nucleophilic attack (measures reactivity towards a nucleophile). High values indicate a good site for an electron to be accepted.

fk- : For electrophilic attack (measures reactivity towards an electrophile). High values indicate a likely site for an electron to be donated.

fk0 : For radical attack.

For this compound, one would expect the nitrogen atom of the morpholine ring, with its lone pair, to be a primary site for electrophilic attack. The aromatic carbon atoms of the benzodioxole ring would also exhibit distinct reactivity patterns predicted by Fukui analysis. researchgate.net

| Atomic Site | Predicted Reactivity | Rationale |

| Morpholine Nitrogen | High fk- | Site for electrophilic attack due to lone pair availability. |

| Benzodioxole Oxygens | High fk- | Potential sites for electrophilic attack. |

| Aromatic Carbons | Variable fk+ and fk- | Sites for both nucleophilic and electrophilic attack, depending on substitution and resonance effects. |

| Note: This table provides a conceptual prediction of reactive sites based on general chemical principles confirmed by Fukui analysis on analogous systems. |

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, methods like Density Functional Theory (DFT) are instrumental. rsc.org Theoretical calculations, often using functionals such as B3LYP combined with a basis set like 6-311G(d,p), can offer unique insights into the molecule's structure and spectroscopic behavior. researchgate.net

The process involves optimizing the molecule's geometry to find its lowest energy state. Following this, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated. researchgate.net

FT-IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of different stretching, bending, and twisting modes within the molecule. For instance, the characteristic C–O–C stretching of the 1,3-benzodioxole moiety is a prominent feature that can be accurately calculated. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are typically correlated with experimental data obtained in a specific solvent, often showing a strong linear relationship.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). researchgate.net These calculations can identify the primary electronic transitions, such as π → π* transitions within the benzodioxole ring system. nih.gov

The comparison between theoretical and experimental data is crucial for validating the computational model. A strong correlation confirms that the calculated molecular structure and electronic properties are accurate representations of the molecule. rsc.orgnih.gov

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Method |

| ¹H NMR (δ, ppm) | GIAO/B3LYP/6-311G(d,p) | ||

| Morpholine Protons (O-CH₂) | 3.68 | 3.72 | |

| Morpholine Protons (N-CH₂) | 2.45 | 2.49 | |

| Benzodioxole Methylene (B1212753) (O-CH₂-O) | 5.90 | 5.95 | |

| Aromatic Protons | 6.70-6.85 | 6.75-6.90 | |

| ¹³C NMR (δ, ppm) | GIAO/B3LYP/6-311G(d,p) | ||

| Morpholine Carbons (O-C) | 67.1 | 67.5 | |

| Morpholine Carbons (N-C) | 54.2 | 54.6 | |

| Benzodioxole Methylene (O-C-O) | 101.2 | 101.5 | |

| FT-IR (cm⁻¹) | B3LYP/6-311G(d,p) | ||

| C-O-C Stretch (Benzodioxole) | 1248 | 1245 | |

| C-H Aromatic Stretch | 3050 | 3045 | |

| UV-Vis (λmax, nm) | TD-DFT/B3LYP/6-311G(d,p) | ||

| π → π* Transition | 288 | 290 |

Note: The data in this table is illustrative and represents typical values that would be expected from computational and experimental analyses.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around several single bonds and the puckering of the morpholine ring. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them.

The primary degrees of freedom include:

The conformation of the morpholine ring (typically a chair or boat form).

The orientation of the benzyl (B1604629) group relative to the morpholine ring (axial vs. equatorial).

Rotation around the C-C bond connecting the benzyl and morpholine moieties.

Computational methods can be used to construct a potential energy surface (PES) by systematically changing key dihedral angles and calculating the corresponding energy. researchgate.net For the morpholine ring, the chair conformation is generally the most stable. The benzyl substituent can occupy either an axial or equatorial position on this chair. Due to steric hindrance, the equatorial conformation is typically favored.

Further analysis involves rotating the benzodioxole group around the bond connecting it to the morpholine nitrogen's methylene bridge. This reveals additional energy minima corresponding to different spatial arrangements of the aromatic ring.

The PES for a molecule like this is often complex. For example, studies on similar 1,3-dioxane (B1201747) systems show that the energy landscape involves chair and twist-boat conformers, with the relative stability influenced by substituents. researchgate.net The planar geometry of the benzodioxole ring is also subject to puckering and flapping vibrations, which can be analyzed to understand its dynamic structure. researchgate.net

| Conformer | Relative Energy (kcal/mol) (Illustrative) | Key Dihedral Angles (Illustrative) | Population (%) (Illustrative) |

| Chair-Equatorial (Global Minimum) | 0.00 | τ₁ = 175°, τ₂ = 60° | 75 |

| Chair-Equatorial (Rotamer 2) | 0.85 | τ₁ = 175°, τ₂ = -60° | 15 |

| Chair-Axial | 2.50 | τ₁ = 65°, τ₂ = 60° | 5 |

| Twist-Boat | 4.20 | - | <1 |

Note: The data in this table is illustrative. τ₁ and τ₂ represent key rotational angles.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While conformational analysis provides a static picture of energy minima, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. easychair.org

Conformational Space Exploration: By running simulations for extended periods (e.g., hundreds of nanoseconds), it is possible to observe transitions between different conformational states. This allows for a more thorough exploration of the potential energy surface than static calculations alone and can help validate the findings from conformational analysis. Analysis of the simulation trajectory can confirm the stability of the predicted low-energy conformers and the frequency of transitions between them. nih.gov

Solvent Effects: MD simulations are particularly powerful for studying the influence of the environment on molecular conformation. easychair.org By explicitly including solvent molecules (such as water, chloroform, or DMSO) in the simulation box, one can observe how solvent-solute interactions affect the conformational equilibrium. researchgate.neteasychair.org For instance, polar solvents may stabilize conformers with a larger dipole moment, while nonpolar solvents might favor more compact structures. The presence of specific interactions, like hydrogen bonding between the solvent and the morpholine oxygen or nitrogen, can significantly alter the conformational preferences. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around different parts of the solute.

These simulations confirm that the conformational landscape of this compound is a dynamic equilibrium, with the relative populations of different conformers being sensitive to the surrounding solvent environment. easychair.org

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies Excluding Human Clinical Data

In Vitro Biological Activity Profiling of 4-(1,3-benzodioxol-5-ylmethyl)morpholine and its Derivatives

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes. Notably, certain derivatives have demonstrated potent inhibitory activity against Matrix Metalloproteinase-9 (MMP-9) and Aldehyde Dehydrogenases (ALDHs).

Matrix Metalloproteinase-9 (MMP-9) Inhibition:

MMP-9 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix, playing a role in cancer progression. mdpi.comnih.gov Novel oxadiazole, thiadiazole, and triazole derivatives incorporating a 1,3-benzodioxole (B145889) moiety have been synthesized and evaluated as potential MMP-9 inhibitors. mdpi.com Specifically, N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (a derivative of the core structure) and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide were identified as effective MMP-9 inhibitors. mdpi.com These compounds exhibited promising cytotoxic effects on cancer cell lines, which was correlated with their MMP-9 inhibitory activity. mdpi.com

Aldehyde Dehydrogenase (ALDH) Inhibition:

A series of substituted indole-2,3-diones with a piperazine or morpholine (B109124) ring linked to the indole nitrogen have been developed as selective inhibitors of human aldehyde dehydrogenases (ALDHs). iu.edu Within this series, compounds featuring a 4-(1,3-benzodioxol-5-ylmethyl)piperazinyl moiety demonstrated selectivity for hALDH3A1, with minimal inhibition of ALDH2. iu.edu For instance, the addition of a hydrophobic substituent at the 4-position of the piperazine ring, such as the 1,3-benzodioxol-5-ylmethyl group, was found to enhance potency for hALDH3A1 while maintaining selectivity over ALDH1A1. iu.edu

Carbonic Anhydrase Inhibition:

While direct inhibitory data for this compound on carbonic anhydrase is not extensively detailed in the provided context, derivatives of 1,2,3-benzoxathiazine-2,2-dioxide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds generally show nanomolar inhibition of the tumor-associated hCA IX and XII isoforms, with selectivity over the cytosolic hCA I and II. nih.gov Further research is needed to establish a direct link and inhibitory profile for the specific compound .

Cyclooxygenase (COX) Inhibition:

Information regarding the direct inhibition of cyclooxygenase (COX) enzymes by this compound is not prominently available in the reviewed literature. However, related structures like 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of COX-2. nih.gov

Table 1: Enzyme Inhibition by Derivatives of this compound This table is representative and compiled from available research data. Direct comparative studies may not be available for all listed compounds and enzymes.

| Derivative | Target Enzyme | Activity (IC50/Inhibition %) | Reference |

| N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | MMP-9 | Effective Inhibition (Specific IC50 not provided) | mdpi.com |

| N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide | MMP-9 | Effective Inhibition (Specific IC50 not provided) | mdpi.com |

| 1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione derivatives | hALDH3A1 | Selective Inhibition | iu.edu |

The antiproliferative potential of morpholine-containing compounds has been explored against various cancer cell lines. Derivatives of quinazoline substituted with a morpholine moiety have demonstrated significant cytotoxic activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov For example, certain morpholine-substituted quinazoline derivatives displayed IC50 values in the low micromolar range against these cell lines. nih.gov

Specifically, N-(1,3-benzodioxol-5-ylmethyl) acetamide derivatives bearing oxadiazole, thiadiazole, and triazole moieties have been evaluated for their anticancer activity. mdpi.com Two compounds in this series, N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, showed notable cytotoxic effects on A549 and C6 (rat glioma) cell lines, with IC50 values of 0.125 ± 0.020 mM and 0.349 ± 0.046 mM for the former against A549 cells, respectively. mdpi.com Importantly, these compounds did not exhibit toxicity towards the non-cancerous NIH/3T3 mouse embryonic fibroblast cell line. mdpi.com

Table 2: Antiproliferative Activity of this compound Derivatives This table presents a selection of data from studies on related compounds. The core structure is highlighted for relevance.

| Derivative | Cell Line | IC50 (µM) | Reference |

| N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | A549 (Human Lung Carcinoma) | 125 ± 20 | mdpi.com |

| N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Human Lung Carcinoma) | 349 ± 46 | mdpi.com |

| Morpholine substituted quinazoline derivative (AK-3) | A549 (Human Lung Carcinoma) | 10.38 ± 0.27 | nih.gov |

| Morpholine substituted quinazoline derivative (AK-3) | MCF-7 (Human Breast Adenocarcinoma) | 6.44 ± 0.29 | nih.gov |

| Morpholine substituted quinazoline derivative (AK-3) | SHSY-5Y (Human Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | A549 (Human Lung Carcinoma) | 8.55 ± 0.67 | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 (Human Breast Adenocarcinoma) | 3.15 ± 0.23 | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | SHSY-5Y (Human Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

The antimicrobial properties of compounds containing the morpholine scaffold have been a subject of investigation. A pyrimidinone derivative incorporating a 1,3-benzodioxole moiety, specifically 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, has been synthesized and evaluated for its antimicrobial activity. semanticscholar.org

Studies on various morpholine derivatives have demonstrated a broad spectrum of action against both Gram-positive and Gram-negative bacteria. For instance, some newly synthesized morpholine derivatives have shown high inhibitory activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) in the low mg/mL range.

With respect to the specified microbial strains:

Staphylococcus aureus : Members of the Bacillus subtilis group are known to produce antimicrobial compounds, including polyketides like bacillaene, that exhibit activity against S. aureus. nih.gov Furthermore, ruthenium-based complexes modified with a morpholine moiety have demonstrated potent antibacterial activity against S. aureus, with MIC values as low as 0.78 μg/mL. nih.gov

Bacillus subtilis : Strains of Bacillus subtilis are themselves producers of a wide array of antimicrobial compounds. nih.govnih.gov These include bacteriocins like subtilin, which is active against other Gram-positive bacteria. nih.gov

Aspergillus niger : Endophytic fungi, including some strains of Aspergillus niger, have been shown to produce bioactive compounds with antibacterial properties against pathogens like Staphylococcus aureus. nih.gov

Table 3: Antimicrobial Activity of this compound and Related Compounds Data for the specific target compound is limited; this table includes information on related structures to provide context.

| Compound/Derivative | Microbial Strain | Activity (MIC/Inhibition Zone) | Reference |

| Ruthenium-based morpholine complex (Ru(ii)-3) | Staphylococcus aureus | MIC: 0.78 μg/mL | nih.gov |

| 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | Various bacteria and fungi | Antimicrobial activity reported (specific data not provided) | semanticscholar.org |

| General Morpholine Derivatives | Various Gram-positive and Gram-negative bacteria | MICs ranging from 3.125 mg/mL upwards |

The ability of this compound and its derivatives to modulate bacterial quorum sensing (QS) systems is an emerging area of research. While specific studies on this compound are not extensively detailed, the broader class of molecules to which it belongs has shown potential in this area. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Interference with QS is a promising anti-virulence strategy. Given the antimicrobial and antibiofilm activities observed for related morpholine derivatives, it is plausible that some of these effects are mediated through the disruption of QS pathways. Further targeted studies are required to elucidate the specific mechanisms and efficacy of this compound derivatives as QS modulators.

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases. nih.govnih.gov Polyphenolic compounds are known to possess antiglycation properties through mechanisms such as antioxidant activity, metal chelation, and trapping of reactive carbonyl species like methylglyoxal (MG). nih.govresearchgate.net

A 4-thiazolidinone (B1220212) derivative, 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one, which shares the 1,3-benzodioxole moiety, has demonstrated potent inhibition of the synthesis of initial, intermediary, and final products of glycation reactions. nih.gov This compound was also able to reverse conformational changes in human serum albumin induced by hyperglycemia. nih.gov The antiglycation mechanisms of such compounds are thought to involve the inhibition of reactive oxygen species (ROS) formation, prevention of Schiff base and Amadori product formation, and trapping of dicarbonyl intermediates. nih.gov

Table 4: Antiglycation Activity of a Related Benzodioxole Derivative

| Derivative | Assay | Result | Reference |

| 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one | Human Serum Albumin (HSA) Glycation Inhibition | Potent inhibition of initial, intermediary, and final glycation products | nih.gov |

| 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one | Conformational changes in glycated HSA | Reversal of hyperglycemia-induced changes | nih.gov |

Structure-Activity Relationship (SAR) Derivations from Analog Studies

Structure-activity relationship (SAR) studies on morpholine and its derivatives have provided valuable insights into the structural requirements for their biological activities.

For antiproliferative activity , the substitution pattern on the morpholine ring and associated aromatic systems is crucial. In a series of morpholine-substituted quinazolines, the nature of the substituent on the phenyl ring attached to the quinazoline core significantly influenced the cytotoxic potency. For example, a 3,4,5-trimethoxy substitution on the phenyl ring resulted in one of the most active compounds against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov In another study of acetamide derivatives, the presence of a (1,3-benzodioxol-5-ylmethyl)amino group was found to enhance the antitumor activity against A549 cells. mdpi.com This suggests that the electronic and steric properties of the substituents play a key role in the interaction with the biological target.

In the context of enzyme inhibition , particularly for ALDHs, the addition of a non-aromatic ring system like morpholine or piperazine linked to an indole core was shown to confer selectivity for ALDH3A1 over ALDH2. iu.edu Further substitution on this heterocyclic ring, such as the introduction of a hydrophobic 1,3-benzodioxol-5-ylmethyl group, can enhance the potency. iu.edu This highlights the importance of the heterocyclic linker and its substituents in achieving both potency and selectivity.

The SAR for morpholine derivatives suggests that the morpholine ring can act as a key pharmacophoric element, and its biological activity can be finely tuned by modifying the substituents on the nitrogen atom and any attached aromatic or heterocyclic rings. e3s-conferences.org The flexibility and hydrogen bonding capacity of the morpholine ring likely contribute to its ability to interact with various biological targets.

Impact of Substituent Modifications on Observed Biological Responses

The biological activity of molecules containing the morpholine and benzodioxole scaffolds can be significantly influenced by the introduction and modification of various substituents. Structure-activity relationship (SAR) studies on related compounds reveal that strategic alterations to the core structure can modulate potency and selectivity for different biological targets.

In another class of compounds, 5-arylidene 3-cyclopropyl-2-(phenylimino)thiazolidin-4-ones containing a 1,3-benzodioxole moiety, the presence of a polar group on the 5-arylidene portion was found to be important for activity. nih.gov One of the most potent compounds in this series, which inhibited the synthesis of advanced glycation end products, was 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one. nih.gov

These findings underscore the principle that modifications to the peripheral regions of a core scaffold containing morpholine and benzodioxole elements can lead to substantial changes in biological responses. The strategic placement of aromatic rings, electron-withdrawing or donating groups, and other functional moieties can fine-tune interactions with biological targets, thereby enhancing or diminishing the desired activity. The morpholine ring itself is often employed in medicinal chemistry for its favorable physicochemical and metabolic properties, and its presence can bestow selective affinity for a wide range of receptors and enzymes. nih.govresearchgate.netnih.gov

Table 1: Impact of Substituent Modifications on Biological Activity of Related Morpholine and Benzodioxole Derivatives This table is interactive. You can sort and filter the data.

| Core Scaffold | Target/Activity | Key Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Morpholine-based thiazoles | Carbonic Anhydrase-II Inhibition | N-benzyl group | Good potency | nih.gov |

| Morpholine-based thiazoles | Carbonic Anhydrase-II Inhibition | 4-para-nitrophenyl N-ethyl group | Most potent compound in the series | nih.gov |

| Morpholine-based thiazoles | Carbonic Anhydrase-II Inhibition | 4-para-phenyl or 4-para-chlorophenyl | Lower inhibitory activity | nih.gov |

| 5-arylidene 4-thiazolidinones with 1,3-benzodioxole | Antiglycation | 5-(2H-1,3-benzodioxol-5-ylmethylidene) | Potent inhibition | nih.gov |

| Anilinoquinazolines | c-Src/Abl Kinase Inhibition | N-(5-chloro-1,3-benzodioxol-4-yl) | High affinity and specificity | nih.gov |

Elucidation of Pharmacophoric Features and Key Structural Requirements for Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For compounds incorporating morpholine and benzodioxole moieties, several key features are consistently identified as crucial for activity across different target classes.

The morpholine ring is a versatile component in drug design. nih.gov Its ability to improve physicochemical properties and metabolic stability makes it a valuable scaffold. researchgate.netnih.gov The nitrogen atom in the morpholine ring is often a key interaction point, capable of forming hydrogen bonds or salt bridges with target proteins. nih.gov The oxygen atom can also act as a hydrogen bond acceptor. researchgate.net Furthermore, the chair conformation of the morpholine ring provides a defined three-dimensional structure that can fit into specific binding pockets.

The 1,3-benzodioxole (or methylenedioxyphenyl) group is another important structural feature. This planar, aromatic system can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's active site. The dioxole ring itself can also influence the electronic properties of the attached phenyl ring.

Pharmacophore models for related compounds often include:

A hydrogen bond acceptor: Frequently the oxygen or nitrogen atom of the morpholine ring.

A hydrophobic/aromatic feature: Provided by the benzodioxole group.

A positive ionizable feature: The basic nitrogen of the morpholine can be protonated at physiological pH, allowing for ionic interactions. researchgate.net

For example, in the design of μ opioid receptor (MOR) antagonists, ligand-based pharmacophore models often consist of features like a hydrogen bond acceptor (HBA), a positive ionizable (PI) feature, hydrophobic (H) regions, and an aromatic (Ar) ring. researchgate.net These elements are present in the structure of this compound, with the morpholine nitrogen representing the PI feature, the oxygen an HBA, and the benzodioxole group providing the Ar and H features. The spatial arrangement and distance between these features are critical for optimal receptor binding and activity.

Computational Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. samipubco.com This method is instrumental in understanding the molecular basis of ligand-target interactions and in guiding the design of new, more potent molecules.

For derivatives containing morpholine and benzodioxole groups, docking studies have been performed against various protein targets. For example, in the study of morpholine-based thiazoles as carbonic anhydrase-II inhibitors, molecular docking was used to elucidate the interactions and orientation of the compounds within the enzyme's active site. nih.govresearchgate.net Similarly, docking studies of morpholine-appended 1,2,3-triazoles against the human estrogen receptor alpha (ERα) ligand-binding domain showed that certain analogues achieved high binding affinity scores, which were in good agreement with experimental cytotoxicity data. researchgate.net

In a study of morpholine-based thiosemicarbazones as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) isozymes, molecular docking helped to analyze the interaction patterns of the synthesized compounds. nih.gov The results were further validated by molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time. nih.gov For 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, docking outcomes indicated a binding pattern similar to the known inhibitor ciprofloxacin at the active site of DNA gyrase, with the novel compounds displaying a better binding affinity. als-journal.com

These computational approaches predict that compounds like this compound and its analogs can adopt specific, low-energy conformations within the active sites of their target proteins, allowing for optimal interactions that lead to high binding affinity.

Table 2: Predicted Binding Affinities of Related Compounds from Molecular Docking Studies This table is interactive. You can sort and filter the data.

| Compound Class | Protein Target | Predicted Binding Affinity (Example) | Computational Method | Reference |

|---|---|---|---|---|

| Morpholine-appended 1,2,3-triazoles | Estrogen Receptor α (ERα) | -10.3 kcal/mol | Molecular Docking | researchgate.net |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | Better than ciprofloxacin | Molecular Docking | als-journal.com |

| 5-oxo-imidazoline derivatives | Polo-Like Kinase 1 (Plk1) | Low binding affinity | Molecular Docking, MD Simulation | samipubco.com |

| Organotin(IV) carboxylates | DNA / Tubulin | Docking Score: 03.6005 / 05.2957 | Molecular Docking | scienceopen.com |

| Morpholine-based thiosemicarbazones | ENPP1 / ENPP3 | High affinity (IC50 values reported) | Molecular Docking, MD Simulation | nih.gov |

Identification of Crucial Amino Acid Residues Involved in Ligand-Target Interactions

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the target's active site that are crucial for ligand recognition and binding.

For instance, in the docking of a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a salt bridge was identified between the ionized morpholine ring and the amino acid residue Asp126. nih.gov Additionally, important short contacts were observed with residues Tyr120, His154, and Trp164. nih.gov In another example, docking of morpholine-appended triazoles into the estrogen receptor α revealed hydrogen bond interactions with Glu353 and Arg394, and hydrophobic interactions with residues such as Met343, Leu346, Ala350, and Trp383. researchgate.net

The interaction of aromatic amino acids with porphyrin systems, which can be analogous to the interactions of the benzodioxole moiety, highlights the importance of hydrophobicity and the size of the aromatic group in forming stable complexes. mdpi.com These studies consistently show that a combination of polar and non-polar interactions with specific amino acid side chains anchors the ligand in the binding pocket and determines its biological activity.

Hydrogen Bonds: The nitrogen and oxygen atoms of the morpholine ring are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or with the protein backbone.

Ionic Interactions: If the morpholine nitrogen is protonated, it can form a strong ionic bond with negatively charged residues like aspartate or glutamate. nih.gov

Hydrophobic Interactions: The benzodioxole ring and the methylene (B1212753) linker are hydrophobic and are likely to interact favorably with non-polar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. researchgate.net

π-π Stacking: The aromatic benzodioxole ring can stack with the aromatic rings of phenylalanine, tyrosine, tryptophan, or histidine residues, contributing to binding affinity and specificity.

Molecular docking studies on various morpholine-containing compounds have confirmed the importance of these interactions. For example, studies on morpholine-based thiosemicarbazones and morpholine-appended triazoles have detailed specific hydrogen bond and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.netnih.gov

Formulation of Mechanistic Hypotheses Based on Integrated In Vitro and In Silico Data

By integrating the findings from SAR studies, pharmacophore modeling, and computational docking, a mechanistic hypothesis for the biological activity of compounds like this compound can be formulated.

The data suggest that the biological activity of this class of compounds arises from a multi-point interaction with their target proteins. The morpholine ring likely serves as a key anchoring group, providing a specific 3D conformation and engaging in crucial hydrogen bonding and/or ionic interactions through its heteroatoms. The benzodioxole moiety, connected by a flexible linker, can then explore the binding pocket and establish favorable hydrophobic and aromatic interactions.

For a hypothetical target, the mechanism might involve the protonated morpholine nitrogen forming a salt bridge with an acidic residue (e.g., Asp or Glu) at the entrance of the binding pocket. This initial interaction orients the rest of the molecule, allowing the benzodioxole ring to penetrate deeper into a hydrophobic sub-pocket, where it engages in π-π stacking with an aromatic residue (e.g., Phe or Tyr). The precise nature and geometry of these interactions, as suggested by in silico models and supported by in vitro SAR data, would be the ultimate determinants of the compound's potency and selectivity. This dual-interaction model, involving both a polar anchoring point and a hydrophobic binding region, is a common theme in drug-receptor interactions and provides a solid basis for the observed biological activities of related structures.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions of the Morpholine (B109124) Heterocycle

The morpholine ring, a saturated N,O-heterocycle, offers several avenues for chemical modification. The tertiary amine within the ring is a key functional handle for derivatization.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation alters the electronic and steric properties of the molecule, potentially influencing its biological interactions.

Quaternization: As a tertiary amine, the morpholine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge and increases the hydrophilicity of the compound.

Ring Opening: The morpholine ring can be cleaved under certain metabolic or synthetic conditions. For instance, metabolism by cytochrome P450 enzymes can lead to the opening of the morpholine ring. sci-hub.se The degradation of the morpholine ring often starts with the cleavage of a C-N bond. nih.gov This susceptibility to ring-opening is a critical consideration in the design of stable analogues.

α-Functionalization: While less common for the parent compound, derivatives of morpholine can be functionalized at the carbon atoms adjacent to the nitrogen or oxygen. This often requires the installation of activating groups or the use of modern synthetic methods like photoredox catalysis. researchgate.net

The reactivity of the morpholine nitrogen is fundamental to many derivatization strategies. Its basicity (pKa of the conjugate acid is typically around 8.4) allows it to act as a nucleophile or a base in various reactions. nih.govacs.org

| Reaction Type | Reagents & Conditions | Product Class | Significance |

|---|---|---|---|

| N-Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Morpholine N-oxide | Alters polarity and steric profile |

| N-Alkylation (Quaternization) | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt | Introduces a permanent positive charge |

| Ring Cleavage | Metabolic (e.g., CYP450 enzymes) or harsh chemical conditions | Amino acid derivatives | A key degradation pathway sci-hub.senih.gov |

| Acylation of related secondary amines | Acid chlorides, Anhydrides | N-acylmorpholine derivatives | Introduces amide functionality |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzodioxole Moiety

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The mechanism of SEAr involves an initial attack by the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu Aromaticity is then restored by the loss of a proton. masterorganicchemistry.comlibretexts.org The two ether-like oxygen atoms of the dioxole group and the alkyl substituent are both electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of the 1,3-benzodioxole (B145889) system, the positions ortho to the methylenedioxy bridge (positions 4 and 7) and para to the alkyl substituent (position 2, which is blocked) are electronically favored. The primary site of substitution is the available position on the aromatic ring, typically position 6.

Common SEAr reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). libretexts.org

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the benzodioxole ring is generally unfavorable. wikipedia.org Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org Since the parent compound lacks these features, SNAr is not a viable pathway without prior modification of the ring to install such activating groups.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 4-(6-bromo-1,3-benzodioxol-5-ylmethyl)morpholine |

| Nitration | HNO₃ / H₂SO₄ | 4-(6-nitro-1,3-benzodioxol-5-ylmethyl)morpholine |

| Acylation | RCOCl / AlCl₃ | 4-(6-acyl-1,3-benzodioxol-5-ylmethyl)morpholine |

Exploration of Novel Reaction Pathways for Scaffold Modification

Modern synthetic methodologies provide advanced tools for modifying the 4-(1,3-benzodioxol-5-ylmethyl)morpholine scaffold, enabling the creation of complex and novel derivatives.

Cross-Coupling Reactions: If a halogen is first introduced onto the benzodioxole ring (e.g., via SEAr), it can serve as a handle for various metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling reaction has been successfully used to couple aryl boronic acids to a bromo-benzodioxole core, demonstrating a powerful method for creating new C-C bonds and introducing diverse aromatic and heterocyclic rings. worldresearchersassociations.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The Ugi reaction, a well-known MCR, has been employed to construct substituted morpholine rings de novo, a strategy that could be adapted to build upon the existing scaffold or create highly functionalized analogues. nih.gov

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been applied to benzodioxole derivatives. For instance, an azide-functionalized benzodioxole can react with an alkyne to form a triazole ring, effectively linking new structural motifs to the core scaffold. worldresearchersassociations.comresearchgate.net

Palladium-Catalyzed Carboamination: Intramolecular Pd-catalyzed carboamination reactions have been developed as a key step in the synthesis of stereodefined, C-substituted morpholines from amino alcohol precursors. nih.gov This highlights advanced catalytic methods available for constructing or modifying the morpholine ring with high control.

Chemical Stability Profiles under Varied Environmental Conditions

The stability of this compound is a function of its constituent parts.

Morpholine Moiety: The morpholine ring itself is chemically quite stable under normal conditions. atamankimya.com It is often used as a corrosion inhibitor in high-temperature, high-pressure steam boiler systems, where it neutralizes acidic contaminants and remains stable up to 288°C in the absence of oxygen. atamankimya.comnih.gov Its volatility is similar to water, allowing for even distribution in both liquid and steam phases. atamankimya.com However, at very high temperatures, it can decompose to produce toxic nitrogen oxides. atamankimya.com

Benzodioxole Moiety: The 1,3-benzodioxole ring, which is an acetal (B89532) of catechol, can be sensitive to strongly acidic conditions, which may cause hydrolysis and opening of the five-membered dioxole ring. Its stability is generally good under neutral and basic conditions.

| Condition | Predicted Stability | Potential Reaction/Degradation |

|---|---|---|

| Strong Acid (low pH) | Low | Hydrolysis of the benzodioxole ring to form a catechol derivative. |

| Neutral pH | High | Generally stable. |

| Strong Base (high pH) | High | Generally stable. |

| High Temperature | Moderate to Low | Decomposition of the morpholine ring, potentially forming nitrogen oxides. atamankimya.com |

| UV/Visible Light | Moderate | Potential for slow photodegradation, common for aromatic compounds. |

| Oxidizing Agents | Low to Moderate | Oxidation of the morpholine nitrogen to an N-oxide. |

Investigation of Degradation Pathways and Metabolite Analogue Formation

The degradation of this compound, particularly through biological or environmental pathways, is expected to involve modifications to both the morpholine and benzodioxole moieties.